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Compound of Interest

Compound Name: 4-(o-tolyloxy)piperidine

Cat. No.: B1350241

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds based
on the "4-(o-tolyloxy)piperidine"” scaffold. Due to the limited availability of public data for this
specific parent compound, this guide focuses on the cross-reactivity of structurally related
piperidine derivatives to provide insights into potential off-target interactions. The data
presented herein is intended to aid in the early stages of drug development by highlighting
potential areas for safety and selectivity screening.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of
various piperidine derivatives at key off-target sites, including G-protein coupled receptors
(GPCRs), ion channels, and enzymes. This data, gathered from various pharmacological
studies, allows for a comparative assessment of the selectivity of different structural analogs.

Table 1: Comparative Binding Affinities (Ki, nM) of Piperidine Derivatives at Selected GPCRs
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Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.

Table 2: Inhibitory Activity (ICso, NnM) of Piperidine Derivatives at hLERG Channel and
Acetylcholinesterase
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Compound/Derivative hERG Channel Inhibition Acetylcholinesterase
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yl)methyl]piperidine
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Note: A lower ICso value indicates a higher inhibitory potency. "-" indicates data not available.

Key Off-Target Signaling Pathways

Understanding the signaling pathways of potential off-targets is crucial for predicting the
functional consequences of cross-reactivity. Below are diagrams of key signaling pathways for
receptors that piperidine-based compounds have been shown to interact with.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry. Email: info@benchchem.com
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